methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.11510657 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-({[(3,4-dimethoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
Molecular Formula : C21H22N4O5S
Molecular Weight : 470.49 g/mol
IUPAC Name : this compound
The compound features a complex structure that includes a tetrahydroquinazoline core with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Carbamoylation : The introduction of the carbamoyl group is performed using standard carbamoylation techniques.
- Esterification : The final step involves the esterification to yield the methyl ester form.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentrations (MIC) for these pathogens suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity is hypothesized to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Interaction : Binding to certain receptors may modulate signaling pathways related to growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy Study :
- A study tested various concentrations of the compound against common pathogens.
- Results indicated a dose-dependent response with significant efficacy at lower concentrations.
-
Anticancer Study :
- In vitro assays on HeLa cells showed a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Data Tables
Properties
IUPAC Name |
methyl 3-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-28-16-7-4-12(8-17(16)29-2)10-22-18(25)11-24-19(26)14-6-5-13(20(27)30-3)9-15(14)23-21(24)31/h4-9H,10-11H2,1-3H3,(H,22,25)(H,23,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCIYNCRIYOKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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